3,4-Dichloro-5-hydroxyfuran-2(5H)-one
Overview
Description
3,4-Dichloro-5-hydroxyfuran-2(5H)-one is an organic compound with the chemical formula C5H3Cl3O3. It is a derivative of furanone and is known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the furanone ring, which significantly influences its reactivity and stability.
Mechanism of Action
Mode of Action
It has been used as a novel oxidant in the glaser coupling reaction , indicating that it may interact with its targets through oxidation processes.
Biochemical Pathways
It’s known that the compound plays a crucial role in the Glaser coupling reaction
Result of Action
It’s known that the compound is listed in the 2b category of carcinogens by the international agency for research on cancer (iarc) under the world health organization .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-5-hydroxyfuran-2(5H)-one plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acids through metal-free C–N coupling reactions, forming derivatives that can be used as linkers for other bioactive moieties . The nature of these interactions often involves the formation of C–O and C–S bonds, which can influence the reactivity and stability of the resulting compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of this compound have been tested on cancer cell lines, revealing that they do not exhibit toxic effects, making them potential candidates for further development in cancer therapy . The compound’s ability to form stable linkages with amino acids suggests it could modulate cellular functions by altering protein interactions and signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can act as an oxidant in biochemical reactions, facilitating the formation of new chemical bonds . The compound’s electrophilic nature allows it to participate in oxidation, reduction, and reductive aminolysis reactions, which are crucial for synthesizing industrial chemicals . Additionally, its interaction with enzymes can lead to inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be synthesized and isolated with high yield and purity, indicating good stability under controlled conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized from furfural through oxidation reactions, utilizing catalysts such as TS-1 The compound’s reactivity allows it to participate in various biochemical transformations, influencing metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one typically involves the chlorination of 5-hydroxyfuran-2(5H)-one. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,4-dichlorofuran-2,5-dione.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
3,4-Dichloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-methoxyfuran-2(5H)-one: Similar in structure but with a methoxy group instead of a hydroxyl group.
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: Contains bromine atoms instead of chlorine atoms.
3,4-Dichloro-5-aminofuran-2(5H)-one: Features an amino group instead of a hydroxyl group.
Uniqueness
3,4-Dichloro-5-hydroxyfuran-2(5H)-one is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
3,4-dichloro-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLKBFCSHJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273936 | |
Record name | Mucochloric acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-40-5 | |
Record name | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 766-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mucochloric acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-5-hydroxyfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichloro-5-hydroxyfuran-2(5H)-one interact with DNA and what are the downstream effects?
A1: this compound, along with its analog Mucobromic acid (MBA), are classified as direct-acting genotoxins. [] This means they can interact directly with DNA, causing damage without requiring metabolic activation. Specifically, these compounds act as alkylating agents, forming covalent bonds with DNA bases. [] This alkylation disrupts the DNA structure and can lead to mutations, potentially contributing to the development of cancer.
Q2: What are the structural characteristics of this compound and its isomers in solution?
A2: this compound (MCA) exists in solution as an equilibrium of three forms: a cyclic lactone-lactol, an open-chain aldehyde-acid, and the dissociated form of the open-chain structure (carboxylate-aldehyde). [] The distribution of these isomers depends on the pH of the solution. At neutral pH, the dissociated carboxylate-aldehyde form is dominant. [] Interestingly, the neutral open-chain aldehyde-acid, though a minor species, is expected to be highly reactive and therefore of significant interest for synthetic applications. []
Q3: Can you elaborate on the applications of this compound in synthetic chemistry?
A3: this compound serves as a valuable building block in organic synthesis, particularly for creating furanone derivatives. [] One specific application is its use in the esterification of phosphorus electrophiles. [] This reaction is significant because phosphorus-containing compounds are widely utilized in various fields, including pharmaceuticals, agrochemicals, and materials science.
Q4: Are there any computational studies on this compound and its reactivity?
A4: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the properties of this compound. [] Specifically, DFT calculations were used to determine the dissociation constant of the open-chain neutral form and the equilibrium constant for the cyclization reaction in both water and organic solvents. [] These calculations provide valuable insights into the reactivity and behavior of this compound under different conditions, aiding in the understanding of its chemical reactivity and potential applications.
Q5: What are the environmental concerns associated with this compound?
A5: this compound is a halofuranone, a class of disinfection byproducts (DBPs) that can form during the chlorination of drinking water. [] These DBPs, including MCA, raise concerns due to their genotoxic potential, posing risks to human health. [] Therefore, understanding the formation, reactivity, and potential mitigation strategies for these compounds in water treatment is crucial for ensuring safe drinking water.
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